molecular formula C6H9BN2O2 B6333616 (6-amino-4-methylpyridin-3-yl)boronic acid CAS No. 1421934-09-9

(6-amino-4-methylpyridin-3-yl)boronic acid

Cat. No.: B6333616
CAS No.: 1421934-09-9
M. Wt: 151.96 g/mol
InChI Key: MRUZVAKJOLQSHX-UHFFFAOYSA-N
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Description

(6-Amino-4-methylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-amino-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-amino-4-methylpyridine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 6-amino-4-methylpyridine using bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (6-Amino-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride under appropriate conditions.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for various reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronate Esters: Formed through oxidation reactions.

Scientific Research Applications

(6-Amino-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-amino-4-methylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boronic acid group with a suitable electrophile. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium complex, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Uniqueness: (6-Amino-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyridine ring. This combination allows for diverse reactivity and makes it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

(6-amino-4-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUZVAKJOLQSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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